Methyl 2,2-dimethylheptanoate
Overview
Description
2,2-Dimethylheptanoic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from 2,2-Dimethylheptanoic acid and methanol, resulting in a compound with a distinct chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylheptanoic acid methyl ester typically involves the esterification of 2,2-Dimethylheptanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture to facilitate the reaction. The general reaction can be represented as:
2,2-Dimethylheptanoic acid+Methanol→2,2-Dimethylheptanoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethylheptanoic acid methyl ester can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, high yield, and improved safety. The process involves the continuous introduction of reactants and catalysts into the reactor, followed by the separation and purification of the ester product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylheptanoic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into 2,2-Dimethylheptanoic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Another alcohol in the presence of a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 2,2-Dimethylheptanoic acid and methanol.
Reduction: 2,2-Dimethylheptanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Scientific Research Applications
2,2-Dimethylheptanoic acid methyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylheptanoic acid methyl ester depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by the nucleophilic attack of water, resulting in the formation of the acid and alcohol. In reduction, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
2,2-Dimethylheptanoic acid methyl ester can be compared with other esters such as:
Methyl acetate: A simple ester with a similar structure but different properties and applications.
Ethyl acetate: Another common ester used as a solvent with a different alkyl group.
Methyl butyrate: An ester with a pleasant fruity odor, used in flavorings and fragrances.
The uniqueness of 2,2-Dimethylheptanoic acid methyl ester lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
methyl 2,2-dimethylheptanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8-10(2,3)9(11)12-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSPUJFEJFHTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263836 | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813-70-7 | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=813-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 2,2-dimethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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